![molecular formula C24H20O11 B174794 3-O-Methylquercetin tetraacetate CAS No. 1486-69-7](/img/structure/B174794.png)
3-O-Methylquercetin tetraacetate
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Overview
Description
3-O-Methylquercetin tetraacetate, also known as Quercetin 3-O-methyl ether peracetate, is an antiplatelet agent . It has a potent antiplatelet effect on arachidonic acid, collagen-induced, and PAF-induced platelet aggregation .
Synthesis Analysis
The synthesis of 3-O-Methylquercetin tetraacetate involves the preparation of penta-O-methylquercetin, followed by selective demethylation with BBr3 and BCl3/TBAI .Molecular Structure Analysis
The molecular weight of 3-O-Methylquercetin tetraacetate is 484.41, and its formula is C24H20O11 . The molecular structure includes a flavonoid core, which is a 15-carbon skeleton that consists of two phenyl rings and a heterocyclic ring .Chemical Reactions Analysis
3-O-Methylquercetin tetraacetate is known to have a potent antiplatelet effect on arachidonic acid, collagen-induced, and PAF-induced platelet aggregation .Scientific Research Applications
Anti-Inflammatory Effects
3-O-Methylquercetin has been investigated for its anti-inflammatory properties. In a study using porcine intestinal cells (IPEC-J2), researchers found that this compound, along with quercetin and rhamnazin, effectively reduced intracellular reactive oxygen species (ROS) levels induced by lipopolysaccharides (LPS) . These findings suggest its potential in mitigating inflammation-related conditions.
Intestinal Barrier Protection
The same study highlighted that 3-O-Methylquercetin, along with quercetin and rhamnazin, protected intestinal epithelial cells from oxidative stress caused by LPS. These flavonoids maintained the integrity of the cell layer and prevented increased permeability . Thus, 3-O-Methylquercetin could play a role in maintaining gut barrier function.
Antioxidant Activity
As a flavonoid, 3-O-Methylquercetin exhibits antioxidant properties. It scavenges free radicals and reduces oxidative stress, which is crucial for overall health. Its ability to counteract extracellular hydrogen peroxide (H2O2) production underscores its antioxidant potential .
Anti-Cancer Potential
Although 3-O-Methylquercetin showed less antiproliferative potency compared to quercetin, methylation of the OH groups at the 3 and 7 positions resulted in the most potent compound (3,7-O-dimethylquercetin) against cancer cells . This suggests a potential role in cancer prevention or treatment.
Bioavailability and Metabolism
Understanding the bioavailability and metabolism of 3-O-Methylquercetin is essential. When quercetin is O-methylated, it primarily forms 3′-O-methylquercetin (isorhamnetin) . Investigating its pharmacokinetics and transport mechanisms can enhance its therapeutic applications.
Mechanism of Action
Target of Action
3-O-Methylquercetin tetraacetate primarily targets phosphodiesterase (PDE) enzymes , specifically PDE3 and PDE4 . It also has a potent antiplatelet effect on arachidonic acid, collagen-induced, and PAF-induced platelet aggregation .
Mode of Action
The compound interacts with its targets by inhibiting their activity. It significantly inhibits cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) phosphodiesterase activity . This inhibition leads to a decrease in the degradation of cAMP and cGMP, resulting in their accumulation within cells .
Biochemical Pathways
The accumulation of cAMP and cGMP affects various biochemical pathways. These cyclic nucleotides are second messengers in many biological processes, including the regulation of glycogen, sugar, and lipid metabolism. They also play a role in the relaxation of smooth muscles, such as those found in the trachea .
Pharmacokinetics
Quercetin is glucuronidated, sulfated, or methylated in the human body . Similar metabolic pathways may apply to 3-O-Methylquercetin tetraacetate.
Result of Action
The inhibition of PDE activity and the subsequent accumulation of cAMP and cGMP lead to various cellular effects. For instance, 3-O-Methylquercetin tetraacetate has been shown to relax histamine, carbachol, and KCl-induced precontractions in guinea pig trachea . It also has a potent antiplatelet effect .
Action Environment
The action of 3-O-Methylquercetin tetraacetate can be influenced by various environmental factors. For example, the presence of certain ions and the pH can affect the chemical stability of quercetin Similarly, these factors might also influence the stability and efficacy of 3-O-Methylquercetin tetraacetate
Safety and Hazards
properties
IUPAC Name |
[2-acetyloxy-4-(5,7-diacetyloxy-3-methoxy-4-oxochromen-2-yl)phenyl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20O11/c1-11(25)31-16-9-19(34-14(4)28)21-20(10-16)35-23(24(30-5)22(21)29)15-6-7-17(32-12(2)26)18(8-15)33-13(3)27/h6-10H,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRJPBMYKKVBCHS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)C2=C(C(=O)C3=C(O2)C=C(C=C3OC(=O)C)OC(=O)C)OC)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20O11 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-O-Methylquercetin tetraacetate |
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